

Specificity Showdown: A Comparative Guide to the RA3-6B2 B220 Antibody Clone

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For researchers navigating the intricate landscape of immune cell identification, the selection of a highly specific and reliable antibody is paramount. The B220 marker, a widely recognized isoform of CD45, is crucial for delineating B lymphocyte populations. Among the various clones available, the rat anti-mouse RA3-6B2 has long been a staple in laboratories worldwide. This guide provides a comprehensive analysis of the RA3-6B2 clone's specificity, offering a comparative overview with alternative clones and detailed experimental data to inform your research decisions.

Performance Comparison of B220 Antibody Clones

The RA3-6B2 clone is a rat IgG2a monoclonal antibody that recognizes the CD45R isoform of the protein tyrosine phosphatase, receptor type, C (PTPRC) in mice.^[1] It is extensively validated for a range of applications, including flow cytometry, immunohistochemistry (IHC), immunoprecipitation (IP), and western blotting (WB).^[1] While RA3-6B2 is a robust and widely used clone, other clones such as HIS24 offer alternatives for B220 detection.

Feature	RA3-6B2 Clone	HIS24 Clone
Host Species	Rat	Mouse
Isotype	IgG2a	IgG2b
Reactivity	Mouse, Human, Feline[1]	Mouse
Validated Applications	Flow Cytometry, IHC (Frozen & Paraffin), IP, WB, Immunofluorescence	Flow Cytometry, IHC (Frozen)
Reported Cross-Reactivity	Human T-cell subsets and NK cells[1]	Minimal cross-reactivity reported
Signal-to-Noise (Flow Cytometry)	High	Moderate to High
Staining Pattern (IHC)	Strong membrane staining on B cells in lymphoid tissues	Clear membrane staining on B cells

Note: Performance characteristics are based on publicly available data and may vary depending on experimental conditions.

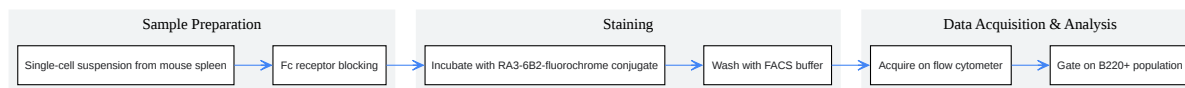
Experimental Data and Protocols

To provide a practical framework for evaluating the RA3-6B2 clone, this section details established protocols for key immunological techniques.

Flow Cytometry Analysis of Mouse Splenocytes

Flow cytometry is a cornerstone application for the RA3-6B2 antibody, enabling precise quantification and characterization of B cell populations.

Experimental Workflow:



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Figure 1: Workflow for flow cytometric analysis of mouse splenocytes using the RA3-6B2 antibody.

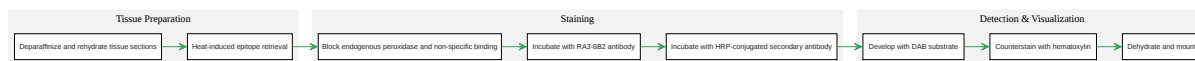
Protocol:

- Prepare a single-cell suspension of mouse splenocytes in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Block Fc receptors by incubating cells with an anti-CD16/32 antibody for 10-15 minutes on ice to reduce non-specific binding.
- Stain the cells with a pre-titrated amount of fluorochrome-conjugated RA3-6B2 antibody for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.
- Resuspend the cell pellet in FACS buffer for analysis on a flow cytometer.
- Acquire data and gate on the B220-positive population for further analysis.

Immunohistochemistry (IHC) of Mouse Spleen (Paraffin-Embedded)

IHC allows for the visualization of B cell distribution within the architectural context of lymphoid tissues.

Experimental Workflow:



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Figure 2: Workflow for immunohistochemical staining of paraffin-embedded mouse spleen with the RA3-6B2 antibody.

Protocol:

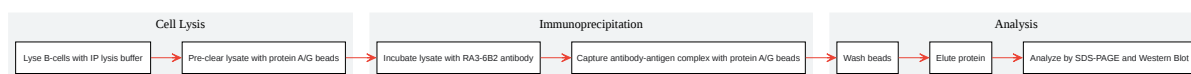
- Deparaffinize and rehydrate 5 µm thick paraffin-embedded mouse spleen sections.
- Perform heat-induced epitope retrieval by incubating slides in a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Block non-specific protein binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
- Incubate with the primary antibody, RA3-6B2, diluted in blocking buffer, overnight at 4°C.
- Wash sections three times with PBS.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash sections three times with PBS.
- Develop the signal using a diaminobenzidine (DAB) substrate kit.
- Counterstain with hematoxylin.

- Dehydrate the sections through graded alcohols and xylene, and mount with a permanent mounting medium.

Immunoprecipitation (IP) of B220 from B-cell Lysates

IP is utilized to isolate the B220 protein from cell lysates for subsequent analysis, such as western blotting.

Experimental Workflow:



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Figure 3: Workflow for the immunoprecipitation of B220 using the RA3-6B2 antibody.

Protocol:

- Lyse cultured B-cells or isolated primary B-cells in a suitable immunoprecipitation lysis buffer containing protease inhibitors.
- Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
- Incubate the pre-cleared lysate with the RA3-6B2 antibody overnight at 4°C with gentle rotation.
- Capture the antibody-antigen complexes by adding fresh protein A/G beads and incubating for 2-4 hours at 4°C.
- Wash the beads extensively with lysis buffer to remove unbound proteins.
- Elute the immunoprecipitated protein from the beads by boiling in SDS-PAGE sample buffer.

- Analyze the eluate by western blotting using an anti-B220 antibody for detection.

Specificity and Cross-Reactivity

The RA3-6B2 clone exhibits high specificity for the CD45R/B220 isoform expressed on murine B cells. However, it is important to note that this clone can also recognize certain subsets of activated T cells and NK cells.[1] This cross-reactivity should be considered when designing experiments and interpreting results, particularly in complex cell populations. For studies requiring absolute B cell specificity, co-staining with other B cell markers such as CD19 is recommended.

Conclusion

The RA3-6B2 antibody clone remains a highly valuable tool for the identification and characterization of B lymphocytes in mice. Its robust performance across a variety of applications, coupled with extensive validation in the scientific literature, makes it a reliable choice for many research endeavors. While alternative clones like HIS24 are available, the comprehensive validation and broad applicability of RA3-6B2 solidify its position as a gold standard in immunological research. By understanding its specificity, potential cross-reactivities, and employing optimized protocols, researchers can confidently utilize the RA3-6B2 clone to generate high-quality, reproducible data.

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References

- 1. pubcompare.ai [pubcompare.ai]
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